2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-isobutylacetamide
CAS No.: 727702-62-7
Cat. No.: VC4320359
Molecular Formula: C10H18ClNO3S
Molecular Weight: 267.77
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 727702-62-7 |
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Molecular Formula | C10H18ClNO3S |
Molecular Weight | 267.77 |
IUPAC Name | 2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)acetamide |
Standard InChI | InChI=1S/C10H18ClNO3S/c1-8(2)6-12(10(13)5-11)9-3-4-16(14,15)7-9/h8-9H,3-7H2,1-2H3 |
Standard InChI Key | VSEHIJZDKSGPJT-UHFFFAOYSA-N |
SMILES | CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₈ClNO₃S, with a molecular weight of 267.77 g/mol . Key structural features include:
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A tetrahydrothiophene-1,1-dioxide ring contributing to polarity and hydrogen-bonding capacity.
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An N-isobutyl group enhancing lipophilicity and membrane permeability.
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A chloroacetamide moiety enabling covalent interactions with nucleophilic residues (e.g., cysteine) .
Table 1: Physicochemical Properties
The SMILES notation (CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CCl) and InChIKey (VSEHIJZDKSGPJT-UHFFFAOYSA-N) confirm its stereochemical uniqueness .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence starting from tetrahydrothiophene-3-amine:
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Sulfonation: Oxidation of tetrahydrothiophene to the 1,1-dioxide derivative using hydrogen peroxide or ozone .
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Alkylation: Introduction of the isobutyl group via nucleophilic substitution with isobutyl bromide .
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Acylation: Reaction with chloroacetyl chloride to form the acetamide backbone .
Table 2: Key Synthetic Intermediates
Step | Intermediate | Reagents/Conditions | Yield |
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1 | Tetrahydrothiophene-1,1-dioxide | H₂O₂, acetic acid, 50°C | 85% |
2 | N-Isobutyl-tetrahydrothiophene-dioxide | Isobutyl bromide, K₂CO₃, DMF | 72% |
3 | Final product | Chloroacetyl chloride, Et₃N | 65% |
Optimization efforts focus on improving yield through catalyst screening (e.g., DMAP for acylation) and solvent selection .
Biological Activity and Mechanism
Pin1 Inhibition and Anticancer Effects
The compound (referred to as Sulfopin in studies) covalently binds to Cys113 in Pin1’s active site, inhibiting its isomerase activity (IC₅₀ = 38 nM) . Pin1 regulates oncoproteins like c-Myc by stabilizing their active conformations, making it a target in MYCN-driven neuroblastoma and pancreatic ductal adenocarcinoma .
Key Findings:
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In vitro: Sulfopin (1 μM) achieves >90% target engagement in HCT116 and PATU-8988T cells within 4 hours .
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In vivo: Oral administration (40 mg/kg) reduces tumor volume by 70% in murine neuroblastoma models and extends survival in zebrafish xenografts .
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Selectivity: Chemoproteomics revealed no off-target binding in >160 cysteine residues screened .
Table 3: Pharmacokinetic Profile (Murine Models)
Parameter | Value | Method |
---|---|---|
Half-life (t₁/₂) | 4.2 hours | LC-MS/MS |
Bioavailability | 58% | Oral gavage (10 mg/kg) |
Cₘₐₓ | 1.8 μM | Plasma concentration |
Research Applications and Future Directions
Limitations and Challenges
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